molecular formula C12H9ClN4 B11865450 6-chloro-8-methyl-9-phenyl-9H-purine CAS No. 70538-58-8

6-chloro-8-methyl-9-phenyl-9H-purine

Katalognummer: B11865450
CAS-Nummer: 70538-58-8
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: HAILWLMNOADEJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-methyl-9-phenyl-9H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a phenyl group at the 9th position of the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-methyl-9-phenyl-9H-purine typically involves the chlorination of 8-methyl-9-phenyl-9H-purine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of the hydrogen atom at the 6th position with a chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-methyl-9-phenyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Coupling Reactions: The phenyl group at the 9th position can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: 6-amino-8-methyl-9-phenyl-9H-purine, 6-thio-8-methyl-9-phenyl-9H-purine.

    Oxidation Products: this compound-2,6-dione.

    Reduction Products: this compound-2,6-diol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cellular signaling pathways.

    Medicine: Research has shown that derivatives of this compound exhibit anticancer and antiviral activities, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-chloro-8-methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of viral replication.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-8-methyl-9-phenyl-9H-purine can be compared with other similar compounds in the purine family:

    6-Chloropurine: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain biological assays.

    8-Methyl-9-phenyl-9H-purine: Lacks the chlorine atom, which may affect its reactivity and binding affinity to enzymes.

    6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of a phenyl group, which can influence its steric and electronic properties.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

70538-58-8

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

6-chloro-8-methyl-9-phenylpurine

InChI

InChI=1S/C12H9ClN4/c1-8-16-10-11(13)14-7-15-12(10)17(8)9-5-3-2-4-6-9/h2-7H,1H3

InChI-Schlüssel

HAILWLMNOADEJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.